2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one is a complex organic compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a quinazoline ring. This compound features a dimethylphenyl substituent at the amino position, which is pivotal for its biological activity. Quinazolinones have gained attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The compound can be synthesized through various chemical pathways that often involve the cyclization of anthranilic acid derivatives or related compounds. The literature indicates that quinazolinone derivatives are synthesized through methods such as thermal cyclization and base-promoted reactions involving benzamides and aldehydes .
2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one falls under the classification of heterocyclic compounds, specifically as an N-heterocycle due to the presence of nitrogen atoms in its structure. It is categorized within the broader class of quinazolinones, which are known for their potential therapeutic applications.
The synthesis of 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one can be achieved through several methodologies:
The synthetic pathway typically involves:
The molecular structure of 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one can be represented as follows:
This structure features:
Crystallographic studies may reveal specific bond lengths and angles, contributing to understanding the compound's three-dimensional conformation. For instance, dihedral angles between planes in the molecular structure can indicate non-planarity, affecting biological interactions .
The compound participates in various chemical reactions typical for quinazolinones:
Reactions involving this compound often require careful control of conditions such as temperature and pH to optimize yields and minimize by-products.
The mechanism of action for 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one primarily involves its interaction with specific biological targets:
Studies have shown that modifications on the quinazolinone scaffold can significantly enhance binding affinity to targets like epidermal growth factor receptors (EGFR), supporting its potential as an anticancer agent .
Relevant analyses include spectroscopic methods (NMR, IR) confirming structural integrity and purity post-synthesis.
The compound has notable applications in medicinal chemistry:
The quinazolin-4(1H)-one scaffold—a fusion of a benzene ring with a 4-pyrimidinone ring—represents a privileged structure in medicinal chemistry due to its exceptional versatility in drug design. This bicyclic system provides multiple sites for strategic functionalization (positions 2, 3, 6, 7, and 8), enabling fine-tuning of electronic properties, steric bulk, and intermolecular interactions with biological targets. The scaffold's planar conformation facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while its hydrogen bond acceptor (carbonyl oxygen) and donor (N1-H) sites support targeted molecular recognition [3] [4].
Quinazolinones exhibit remarkable structural adaptability, allowing them to mimic purine bases—a property exploited in kinase inhibitors and antimetabolites. This is evidenced by FDA-approved drugs like prazosin (antihypertensive) and erlotinib (EGFR kinase inhibitor), both containing the quinazolinone pharmacophore. The scaffold's balanced hydrophobicity (logP 2-4 range) contributes to favorable membrane permeability, while its moderate molecular weight (~250-350 g/mol) aligns with drug-likeness principles. Bioactivity data demonstrate broad therapeutic potential:
Table 1: Biological Activities of Representative Quinazolin-4(1H)-one Derivatives
Substitution Pattern | Biological Activity | Key Structural Feature | Reference |
---|---|---|---|
2-(Sulfonamide), 6-Iodo | Antibacterial | Halogenation at 6/8 positions | [3] |
2-(Thiazolyl), 3-Alkyl | Anticancer | Triazole-thioether linker | [5] |
2-(Fluorobenzylidene) | Anti-staphylococcal | Schiff base at position 2 | [3] |
2-(Chlorophenyl) dimer | Broad-spectrum antimicrobial | Dimeric architecture | [3] |
Table 2: Core Physicochemical Properties of Quinazolin-4(1H)-one Scaffold
Parameter | Value/Range | Medicinal Chemistry Relevance |
---|---|---|
LogP | 2.5–4.0 | Optimal membrane permeability |
TPSA | 40–60 Ų | Balanced solubility/permeability |
H-bond donors | 1–2 | Target engagement capability |
H-bond acceptors | 3–4 | Molecular recognition versatility |
Rotatable bonds | ≤3 | Enhanced bioavailability |
The 2,3-dimethylphenylamine group at position 2 of the quinazolinone ring introduces critical steric and electronic effects that enhance target affinity and selectivity. Molecular modeling indicates that the ortho-methyl groups induce a ~30° dihedral angle between the phenyl ring and quinazolinone plane, optimizing hydrophobic contacts in enzyme binding pockets while preventing π-stacking-induced self-aggregation. The meta-methyl group enhances electron density at the aniline nitrogen, strengthening hydrogen-bonding interactions with key biological targets [2] [7].
Compared to unsubstituted phenyl analogs, the 2,3-dimethylphenyl variant (C₁₆H₁₆N₂O, MW 252.31 g/mol) demonstrates:
The compound's physicochemical profile reveals drug-like properties: density 1.138 g/cm³, boiling point 520°C, and flash point 211°C—indicating thermal stability during synthesis and processing [2]. In bioactivity studies, analogs featuring this substitution exhibit enhanced antimicrobial activity against Gram-positive bacteria (notably S. aureus), attributed to improved penetration through peptidoglycan layers. The methyl groups also provide metabolic stabilization sites for controlled hydroxylation, prolonging biological half-life without generating reactive quinone intermediates observed in unsubstituted analogs.
Table 3: Steric and Electronic Effects of 2,3-Dimethylphenyl Substitution
Property | 2,3-Dimethylphenyl Effect | Biological Consequence |
---|---|---|
Steric bulk | Increased van der Waals surface | Enhanced hydrophobic binding |
Electron donation | +I effect of methyl groups | Strengthened H-bond donation |
Conformational restriction | Restricted rotation at C2-N bond | Preorganized bioactive geometry |
Metabolic stability | Blocking of ortho-hydroxylation | Reduced phase I clearance |
The chemistry of amino-substituted quinazolinones traces back to Niementowski's pioneering work (1895), where anthranilic acid condensed with amides under high temperatures. The 2-((2,3-dimethylphenyl)amino) variant emerged as an optimized structure through systematic structure-activity relationship (SAR) studies spanning decades. Early antimicrobial screening (1940s–1960s) revealed that 2-arylamino derivatives outperformed alkylamino counterparts against Bacillus species, triggering focused exploration of substituted anilines [3] [4].
Key milestones in the scaffold's development include:
Modern synthetic approaches employ multicomponent reactions and heterogeneous catalysis. For example, silica-coated magnetic nanoparticles functionalized with copper(I) catalysts (Cu@Py-Oxa@SPION) enable efficient synthesis of 2-((2,3-dimethylphenyl)amino)quinazolinones with triazole appendages in 77–86% yield, demonstrating excellent recyclability over 7 cycles [5]. This contrasts sharply with classical methods requiring stoichiometric reagents and harsh conditions. The latest innovations focus on fragment-based drug design combining this scaffold with PARP1/BRD4 inhibitors, showing promise in breast cancer models through synthetic lethality mechanisms [6].
Table 4: Key Historical Milestones in Amino-Substituted Quinazolinone Development
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: